molecular formula C19H17Cl2NO5 B12474991 2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate

Cat. No.: B12474991
M. Wt: 410.2 g/mol
InChI Key: OVPBEQFOLTYJPV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate is an organic compound with a complex structure It is characterized by the presence of methoxyphenyl and dichlorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate typically involves multiple steps. One common method includes the esterification of 3-(3,4-dichlorophenyl)carbamoylpropanoic acid with 2-(3-methoxyphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)-2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
  • 3-Methoxyphenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3,4-dichlorophenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H17Cl2NO5

Molecular Weight

410.2 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(3,4-dichloroanilino)-4-oxobutanoate

InChI

InChI=1S/C19H17Cl2NO5/c1-26-14-4-2-3-12(9-14)17(23)11-27-19(25)8-7-18(24)22-13-5-6-15(20)16(21)10-13/h2-6,9-10H,7-8,11H2,1H3,(H,22,24)

InChI Key

OVPBEQFOLTYJPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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